molecular formula C10H30O3Si4 B1670013 Decamethyltetrasiloxane CAS No. 141-62-8

Decamethyltetrasiloxane

Cat. No.: B1670013
CAS No.: 141-62-8
M. Wt: 310.68 g/mol
InChI Key: YFCGDEUVHLPRCZ-UHFFFAOYSA-N
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Description

It is a type of siloxane compound with the chemical formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.69 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Decamethyltetrasiloxane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyldisiloxane with dimethyldichlorosilane in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours.

In industrial production, this compound is often produced through the hydrolysis and condensation of chlorosilanes. This method involves the reaction of chlorosilanes with water to form silanols, which then condense to form siloxanes. The process is usually carried out in the presence of a catalyst, such as a strong acid or base, to enhance the reaction rate .

Chemical Reactions Analysis

Decamethyltetrasiloxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions include various silanols, siloxanes, and halogenated siloxanes, depending on the reaction conditions and reagents used.

Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilyloxysilane
Source PubChem
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InChI

InChI=1S/C10H30O3Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YFCGDEUVHLPRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2044551
Record name Decamethyltetrasiloxane
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Molecular Weight

310.68 g/mol
Source PubChem
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Physical Description

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Acros Organics MSDS]
Record name Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl-
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Record name Decamethyltetrasiloxane
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Vapor Pressure

0.37 [mmHg]
Record name Decamethyltetrasiloxane
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CAS No.

141-62-8
Record name Decamethyltetrasiloxane
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Record name Decamethyltetrasiloxane
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Record name Tetrasiloxane, 1,1,1,3,3,5,5,7,7,7-decamethyl-
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Record name Decamethyltetrasiloxane
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Record name Decamethyltetrasiloxane
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Record name DECAMETHYLTETRASILOXANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Decamethyltetrasiloxane has a molecular formula of C10H30O3Si4 and a molecular weight of 310.7 g/mol. [, , ]

A: Yes, several studies have used spectroscopic techniques like FTIR (Fourier Transform Infrared Spectroscopy) and XPS (X-ray Photoelectron Spectroscopy) to characterize DMTDS and its plasma-polymerized derivatives. FTIR helps identify functional groups, revealing continuous siloxane chain linkage and oxygen incorporation in plasma polymers. XPS provides insights into the elemental composition and chemical states within the material. [, ]

A: this compound is commonly used as a lubricant due to its high spreadability and compressibility. It has been explored as a lubricant in the lamination of lithium sheets for thin film production, as it evaporates readily after lamination, preventing contamination in electrochemical cells. []

A: DMTDS is a linear siloxane, and compared to cyclic siloxanes, it exhibits smaller excess volumes and enthalpies when mixed with heptane. This property makes DMTDS a suitable candidate as a working fluid in ORCs, as its interaction with hydrocarbons is less pronounced. []

A: this compound is relatively stable under dry conditions but can undergo cleavage and rearrangement reactions in the presence of hydrogen chloride and water or methanol. [] Research shows that its stability can be affected by the presence of acids, bases, and certain solvents. [, ]

A: Yes, DMTDS, like other volatile methyl siloxanes (VMS), raises environmental concerns due to its potential for long-range atmospheric transport and deposition. [, , , ]

A: Studies on rainbow trout suggest that DMTDS, while having a relatively low dietary uptake efficiency compared to other non-metabolizable chemicals, can still bioaccumulate, particularly in lipid-rich tissues. []

A: Research indicates that DMTDS exhibits rapid sorption to soil organic matter, primarily through a partitioning mechanism. The measured sorption coefficients suggest a lower sorption affinity compared to what would be predicted solely based on its hydrophobicity, highlighting the influence of siloxane-specific properties on its environmental fate. []

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for quantifying DMTDS in various matrices, including water, soil, and biogas. [, , , ]

A: Yes, several extraction techniques are employed depending on the sample matrix. For instance, Pressurized Solvent Extraction (PSE) is used for extracting DMTDS from silicone products like bakeware and nipples. [] For water samples, Magnetic Solid-Phase Extraction (MSPE) utilizing graphene oxide/Fe3O4 nanocomposites has shown promise as a fast and environmentally friendly pre-concentration technique prior to GC-MS analysis. []

A: Yes, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has been investigated as a real-time technique for quantifying DMTDS in landfill gas and biogas. [] This technique relies on the fast ion-molecule reactions of DMTDS with reagent ions, allowing for its detection at low levels.

A: Yes, research is ongoing to find substitutes for DMTDS, especially in applications where environmental concerns are paramount. This includes exploring alternative working fluids for ORCs, such as other siloxanes with different properties or less environmentally persistent compounds. [, ]

A: Further research is needed to fully understand the long-term environmental fate and effects of DMTDS. This includes investigating its degradation pathways in different environmental compartments, assessing its potential toxicity to various organisms, and developing efficient methods for its removal from contaminated sites. []

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